3-Iodo-N-(thiazol-2-yl)benzamide
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Overview
Description
3-Iodo-N-(thiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H7IN2OS It is a benzamide derivative that contains an iodine atom and a thiazole ring
Preparation Methods
The synthesis of 3-Iodo-N-(thiazol-2-yl)benzamide typically involves the reaction of 3-iodobenzoic acid with thiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours to ensure complete conversion .
Chemical Reactions Analysis
3-Iodo-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-N-(thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of thiazole-containing molecules and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of 3-Iodo-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the iodine atom may enhance the compound’s binding affinity and selectivity towards certain targets . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
3-Iodo-N-(thiazol-2-yl)benzamide can be compared with other thiazole-containing compounds, such as:
2-Iodo-N-(thiazol-2-yl)benzamide: Similar structure but with the iodine atom at a different position, leading to different reactivity and biological activity.
Thiazole-2-carboxamide: Lacks the iodine atom, resulting in different chemical properties and applications.
Benzothiazole derivatives: Contain a fused benzene and thiazole ring, offering unique properties and uses in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H7IN2OS |
---|---|
Molecular Weight |
330.15 g/mol |
IUPAC Name |
3-iodo-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H7IN2OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,(H,12,13,14) |
InChI Key |
MGCMZUNSFZPVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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